2,4-difluoro-N-methylaniline

Descripción

The exact mass of the compound 2,4-difluoro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-difluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

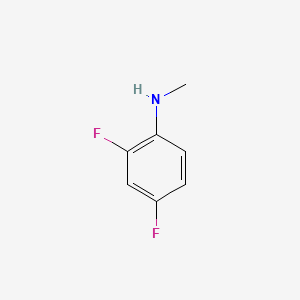

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGDVPAENGWKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371779 | |

| Record name | 2,4-difluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138564-16-6 | |

| Record name | 2,4-difluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-difluoro-N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-difluoro-N-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental considerations, and practical methodologies involved in the synthesis of this important compound. We will explore the synthesis of the precursor, 2,4-difluoroaniline, and delve into the intricacies of its subsequent N-methylation. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2,4-difluoro-N-methylaniline

2,4-difluoro-N-methylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring can profoundly influence the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make fluorinated building blocks, such as 2,4-difluoro-N-methylaniline, highly sought after in the design of novel therapeutic agents and functional materials. A thorough understanding of its synthesis is therefore paramount for researchers working in these fields.

Synthesis of the Precursor: 2,4-difluoroaniline

The journey to 2,4-difluoro-N-methylaniline begins with the efficient synthesis of its precursor, 2,4-difluoroaniline. Two primary routes are commonly employed, each with its own set of advantages and considerations.

Route 1: Catalytic Hydrogenation of 2,4-difluoronitrobenzene

This is the most direct and widely used method for the laboratory and industrial scale synthesis of 2,4-difluoroaniline. The reaction involves the reduction of the nitro group of 2,4-difluoronitrobenzene using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Mechanism: The reaction proceeds via the catalytic transfer of hydrogen atoms to the nitro group on the surface of the palladium catalyst. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The aromatic ring remains intact under these conditions.

Experimental Protocol: Synthesis of 2,4-difluoroaniline

-

Materials:

-

2,4-difluoronitrobenzene

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

To a stirred solution of 2,4-difluoronitrobenzene (1.0 eq) in methanol (10 mL per gram of substrate) in a suitable reaction vessel, cautiously add 10% Pd/C (5-10% by weight of the nitro compound).

-

The reaction vessel is then purged with an inert gas (N₂ or Ar) to remove air.

-

A balloon filled with hydrogen gas is attached to the reaction vessel, or the reaction is carried out in a hydrogenation apparatus under a positive pressure of hydrogen (typically 1-3 atm).

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (disappearance of the starting material), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of methanol.

-

The filtrate is concentrated under reduced pressure to afford 2,4-difluoroaniline as a crude product, which can be further purified by distillation or chromatography if necessary.

-

Data Presentation: Typical Reaction Parameters for Hydrogenation

| Parameter | Value |

| Catalyst Loading | 5-10 wt% of 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | >95% |

Route 2: From 2,4,5-trichloronitrobenzene

An alternative, though more complex, route involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent, followed by hydrogenation. This method is particularly useful when the starting trichloronitrobenzene is more readily available or cost-effective.

Workflow for Synthesis from 2,4,5-trichloronitrobenzene

Caption: Synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene.

N-Methylation of 2,4-difluoroaniline: The Core Transformation

The introduction of a methyl group onto the nitrogen atom of 2,4-difluoroaniline is the pivotal step in the synthesis of the target molecule. Several methods are available for this transformation, with the Eschweiler-Clarke reaction being a robust and widely applicable choice.

The Eschweiler-Clarke Reaction: A Classic Approach to N-Methylation

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it selectively produces the N-methylated product without the formation of quaternary ammonium salts.

Mechanism: The reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an intermediate imine. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine.[1] This process can then be repeated for the secondary amine to form the tertiary amine. However, for the synthesis of 2,4-difluoro-N-methylaniline, the reaction is stopped after the first methylation.

Reaction Pathway for Eschweiler-Clarke Methylation

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of 2,4-difluoro-N-methylaniline via Eschweiler-Clarke Reaction

-

Materials:

-

2,4-difluoroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluoroaniline (1.0 eq).

-

To the aniline, add formic acid (2.0-3.0 eq) followed by formaldehyde solution (2.0-3.0 eq) dropwise while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically 100-110 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of NaOH or KOH until the pH is >10. This step should be performed in an ice bath as it is highly exothermic.

-

The aqueous mixture is then extracted with diethyl ether or dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude 2,4-difluoro-N-methylaniline can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

-

Data Presentation: Expected Reaction Parameters for Eschweiler-Clarke Methylation

| Parameter | Value |

| Reagent Ratio (Aniline:HCOOH:CH₂O) | 1 : 2-3 : 2-3 |

| Temperature | 100-110 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Work-up | Basic work-up followed by extraction |

| Purification | Vacuum distillation or Column Chromatography |

| Expected Yield | 70-90% |

Alternative N-Methylation Strategies

While the Eschweiler-Clarke reaction is a reliable method, other techniques can also be employed for the N-methylation of 2,4-difluoroaniline.

-

Reductive Amination with Sodium Borohydride: This method involves the formation of an imine from 2,4-difluoroaniline and formaldehyde, followed by in-situ reduction with a milder reducing agent like sodium borohydride (NaBH₄). This approach offers the advantage of milder reaction conditions compared to the Eschweiler-Clarke reaction.

-

"Green" Methylation with Dimethyl Carbonate (DMC): Dimethyl carbonate is an environmentally benign methylating agent. The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst. This method avoids the use of toxic and corrosive reagents.

Characterization of 2,4-difluoro-N-methylaniline

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton (if present as an impurity or in the starting material), and the N-methyl protons (a singlet). The coupling of the aromatic protons with the fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the N-methyl carbon. The carbon-fluorine couplings will be observable.

-

¹⁹F NMR: The fluorine NMR spectrum will show signals for the two fluorine atoms, and their coupling to each other and to the aromatic protons can be analyzed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (if the reaction is incomplete), C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and the C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Safety Considerations

-

2,4-difluoroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Formaldehyde is a known carcinogen and should be handled with extreme care.

-

The basification step in the Eschweiler-Clarke work-up is highly exothermic and should be performed cautiously in an ice bath.

Conclusion

The synthesis of 2,4-difluoro-N-methylaniline is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The catalytic hydrogenation of 2,4-difluoronitrobenzene provides a reliable route to the key precursor, 2,4-difluoroaniline. Subsequent N-methylation, particularly via the Eschweiler-Clarke reaction, offers an efficient and selective method to obtain the desired product. This guide provides a solid foundation for researchers to successfully synthesize and characterize this valuable building block for applications in drug discovery and materials science.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

-

Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethylamines. N-Methyl-β-phenylethylamine. Org. Synth.1945 , 25, 89. [Link]

Sources

Chemical Properties and Medicinal Utility of 2,4-Difluoro-N-methylaniline

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

2,4-Difluoro-N-methylaniline (CAS: 138564-16-6) represents a specialized fluorinated building block in modern drug discovery. Its core value lies in the strategic placement of fluorine atoms at the ortho and para positions relative to the amine. This substitution pattern serves two critical functions: it electronically deactivates the aromatic ring against oxidative metabolism at the most labile sites (C2 and C4) and modulates the basicity of the nitrogen, influencing bioavailability and CNS penetration. This guide details its physicochemical profile, validated synthesis protocols, and specific applications in kinase and hydrolase inhibitor design.

Physicochemical Profile

The introduction of two fluorine atoms significantly alters the electronic landscape compared to N-methylaniline. The electron-withdrawing nature of fluorine reduces the pKa, making the compound less basic and less likely to be protonated at physiological pH compared to non-fluorinated analogues.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| CAS Number | 138564-16-6 | |

| Formula | C₇H₇F₂N | |

| Molecular Weight | 143.13 g/mol | |

| Appearance | Clear to pale yellow liquid | Oxidizes/darkens upon air exposure. |

| Density | ~1.268 g/mL | High density due to difluoro substitution. |

| Boiling Point | 94–96 °C @ 15 mmHg | Volatile; requires careful handling under vacuum. |

| pKa (Conj. Acid) | ~3.5 (Estimated) | Lower than N-methylaniline (~4.85) due to -I effect of F. |

| LogP | 1.85 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 | Secondary amine (NH).[1] |

| H-Bond Acceptors | 3 | Nitrogen lone pair + 2 Fluorine atoms.[2] |

Synthesis & Manufacturing Protocols

While direct alkylation is possible, it often leads to over-alkylation (formation of the N,N-dimethyl species). The industry-standard approach for high purity is Reductive Amination .

Protocol A: Reductive Amination (Lab Scale)

This method prevents over-alkylation and tolerates the electron-deficient nature of the difluoroaniline ring.

Reagents:

-

Substrate: 2,4-Difluoroaniline (1.0 eq)

-

Carbon Source: Paraformaldehyde (1.1 eq) or Formalin

-

Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE)

-

Acid Catalyst: Acetic acid (if using STAB)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2,4-difluoroaniline in Methanol. Add Paraformaldehyde and stir at reflux (60°C) for 2 hours. The electron-poor aniline requires heat to drive imine formation.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution.

-

Quench: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl solution.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the mono-methylated product.

Protocol B: Visualization of Synthesis Pathways

The following diagram contrasts the Reductive Amination route (High Selectivity) with Direct Alkylation (Low Selectivity).

Figure 1: Synthetic routes.[3][4][5] The solid green path (Reductive Amination) yields higher selectivity compared to the dashed red path (Direct Alkylation).

Reactivity & Metabolic Stability

In medicinal chemistry, 2,4-difluoro-N-methylaniline is often used to block "soft spots" on the phenyl ring.

Metabolic Blocking Mechanism

-

C2 & C4 Blockade: In non-fluorinated anilines, Cytochrome P450 (CYP450) enzymes typically hydroxylate the para (C4) and ortho (C2) positions. The C-F bond is metabolically stable, effectively blocking these primary oxidation sites.

-

Metabolic Shifting: Oxidation is forced to occur at the less favorable C5 position or at the N-methyl group (N-demethylation).

-

N-Dealkylation: The N-methyl group remains susceptible to oxidative dealkylation, converting the secondary amine back to the primary aniline (2,4-difluoroaniline), which is a known metabolite.

Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The ring is deactivated by two fluorine atoms. EAS reactions (e.g., halogenation, nitration) will occur at the C5 position, directed by the ortho/para directing amine and the steric/electronic blocking of C2/C4.

-

Nucleophilicity: The nitrogen lone pair is less available than in N-methylaniline, requiring stronger electrophiles or catalysts for subsequent functionalization (e.g., amide coupling).

Figure 2: Metabolic fate. Fluorine substitution blocks standard oxidation sites, shifting metabolism to N-demethylation.

Medicinal Chemistry Applications

This moiety is utilized to optimize Structure-Activity Relationships (SAR) in various drug classes.

Case Study 1: SHIP2 Inhibitors

In the development of SH2-domain-containing inositol 5-phosphatase 2 (SHIP2) inhibitors, researchers evaluated sulfonanilide analogs.[3][5][6]

-

Observation: Replacing N-methylaniline with 2,4-difluoro-N-methylaniline (in combination with a 2-thienyl sulfonyl group) resulted in a loss of potency (inactive).[5]

-

Insight: The electron-withdrawing fluorines reduced the electron density on the nitrogen, weakening the hydrogen bond acceptor capability or altering the geometry required for the active site binding. This highlights that while F-substitution improves metabolic stability, it can detrimentally affect binding affinity if the nitrogen's basicity is critical for interaction.

Case Study 2: FAAH Inhibitors

In the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., BIA 10-2474 analogs), 2,4-difluoro-N-methylaniline is used as a nucleophile to form urea or carbamate linkers.

-

Role: The 2,4-difluoro motif is often selected to improve CNS penetration (via LogP modulation) and prevent rapid hepatic clearance.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3.

| Hazard Code | Description | Precaution |

| H301 | Toxic if swallowed. | Do not eat/drink in lab. Wash hands post-handling. |

| H311 | Toxic in contact with skin. | Wear nitrile gloves (double gloving recommended). |

| H331 | Toxic if inhaled. | Handle only in a fume hood. |

| H315/H319 | Causes skin/eye irritation. | Use safety goggles and lab coat. |

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and may darken over time due to oxidation.

References

-

Synthesis & Catalysis: Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate.

-

Medicinal Chemistry (SHIP2): Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes. ACS Omega.

-

Medicinal Chemistry (FAAH): Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor of Fatty Acid Amide Hydrolase. ChemMedChem.[7]

-

Metabolism: Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. PubMed.

-

Safety Data: Safety Data Sheet: 2,4-Difluoro-N-methylaniline. Sigma-Aldrich.[8]

Sources

- 1. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. 2,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2,4-Difluoro-N-methylaniline: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,4-difluoro-N-methylaniline (CAS No. 138564-16-6), a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into the core physicochemical properties, outlines a robust synthetic pathway, presents detailed protocols for analytical characterization, and explores its strategic application in medicinal chemistry. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this valuable chemical entity.

Core Physicochemical and Molecular Attributes

2,4-Difluoro-N-methylaniline is a substituted aniline derivative featuring two fluorine atoms and an N-methyl group. These structural modifications profoundly influence its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the design of bioactive molecules.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 143.13 g/mol | [1] |

| Molecular Formula | C₇H₇F₂N | [1] |

| CAS Number | 138564-16-6 | |

| Boiling Point | 94-96 °C at 15 mmHg | [1] |

| Refractive Index (n20/D) | 1.5045 | [1] |

| Appearance | Solid or liquid | |

| Storage Temperature | 2-8 °C, protected from light | [1] |

Synthesis Pathway: N-Methylation of 2,4-Difluoroaniline

The most direct and common synthesis route to 2,4-difluoro-N-methylaniline involves the selective N-methylation of its precursor, 2,4-difluoroaniline. While various methylation strategies exist, a reductive amination approach using formaldehyde followed by a reducing agent is a widely adopted and scalable method.

Rationale for Synthetic Choices

-

Starting Material: 2,4-Difluoroaniline is a commercially available starting material, making this route economically viable. It can be synthesized from 1-nitro-2,4-difluorobenzene via catalytic hydrogenation (e.g., using Pd/C)[4].

-

Methylating Agent: Formaldehyde is an inexpensive and highly reactive source of a methylene group, which is subsequently reduced to a methyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the imine intermediate formed in situ. It is preferred over more reactive hydrides for its safety and ease of handling.

-

Solvent: Methanol is an excellent solvent for both the aniline substrate and sodium borohydride, and it can also participate in the reaction by forming methyl esters with any acidic byproducts.

Step-by-Step Synthesis Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline (1 equivalent) in methanol.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Add aqueous formaldehyde (37% solution, 1.1 equivalents) dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for 30 minutes.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,4-difluoro-N-methylaniline.

Caption: Synthesis workflow for 2,4-difluoro-N-methylaniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of 2,4-difluoro-N-methylaniline. This section details the expected spectroscopic data and provides validated chromatographic methods.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl protons (around 2.8-3.0 ppm) and complex multiplets for the aromatic protons due to proton-fluorine coupling.

-

¹³C NMR Spectroscopy: The carbon NMR will display characteristic signals for the methyl carbon and the aromatic carbons, with the carbons directly attached to fluorine exhibiting large C-F coupling constants.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching band (for any residual secondary amine) around 3400 cm⁻¹, C-H stretching bands for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region. The N-methylaniline spectrum shows a distinct peak at 3411 cm⁻¹, which is indicative of the N-H stretch[5].

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments of the difluorophenyl ring.

Chromatographic Purity and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of 2,4-difluoro-N-methylaniline.

3.2.1. GC-MS Method

GC-MS is an ideal technique due to the volatility and thermal stability of the compound. It provides excellent separation and definitive identification.

-

Rationale for Method Choices:

-

Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation for aromatic amines while minimizing baseline noise for the mass spectrometer, thereby enhancing sensitivity[6].

-

Injection: Splitless injection is used for trace analysis to ensure maximum transfer of the analyte to the column.

-

Temperature Program: A gradient temperature program is employed to ensure the elution of the analyte as a sharp peak and to clean the column of any less volatile impurities.

-

MS Detection: Selected Ion Monitoring (SIM) mode can be used for high-sensitivity quantification by monitoring the molecular ion (m/z 143) and a key fragment ion.

-

-

Step-by-Step GC-MS Protocol:

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Program: Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (m/z 40-300) for identification or SIM for quantification.

-

3.2.2. HPLC Method

Reversed-phase HPLC is a versatile alternative, particularly for samples in complex matrices.

-

Rationale for Method Choices:

-

Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining moderately polar aromatic compounds like anilines[7].

-

Mobile Phase: An acetonitrile/water gradient is used to elute the compound with good peak shape. A small amount of acid (e.g., formic acid) is added to the mobile phase to suppress the ionization of the amine, leading to better peak symmetry and reproducibility[8].

-

Detection: UV detection at a wavelength of maximum absorbance (typically around 254 nm for the aromatic ring) provides good sensitivity.

-

-

Step-by-Step HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Caption: Integrated analytical workflow for compound characterization.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 2,4-Difluoro-N-methylaniline serves as a key "scaffold" or "building block" in this context.

The difluorophenyl moiety can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, while being resistant to oxidative metabolism at the fluorinated positions. The N-methyl group provides a handle for further chemical elaboration. While specific drugs containing this exact fragment are proprietary, this structural motif is prevalent in the patent literature for various therapeutic areas, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Caption: Role as a scaffold in rational drug design.

Safety and Handling

2,4-Difluoro-N-methylaniline and its precursors are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Classification: Based on data for the closely related 3,4-difluoro-N-methylaniline, this compound is expected to be toxic if swallowed (GHS Category 3) and may cause skin and eye irritation[9]. The parent compound, 2,4-difluoroaniline, is classified as toxic in contact with skin and if inhaled[10].

-

Toxicity: While a specific LD50 for this compound is not available, aniline has an oral LD50 in rats of 250 mg/kg, indicating significant toxicity[10]. Fluorinated organic compounds can have complex toxicological profiles[4].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,4-Difluoro-N-methylaniline is a synthetically accessible and analytically characterizable molecule with significant potential in the field of drug discovery and development. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, make it an attractive scaffold for creating novel chemical entities with enhanced pharmacological profiles. A thorough understanding of its synthesis, analytical behavior, and safety precautions, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

-

ChemBK. 2,4-DIFLUORO-N-METHYLANILINE. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 2,4-Difluoroaniline on Newcrom R1 HPLC column. Available at: [Link]

-

Raveendra, M., et al. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). ResearchGate. Available at: [Link]

-

ResearchGate. Toxicity of anilines to the four test species ( EC 50 values obtained in. Available at: [Link]

-

National Institutes of Health. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available at: [Link]

-

U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. Available at: [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

-

Chromatography Online. (2013). Optimizing GC–MS Methods. Available at: [Link]

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

-

Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Available at: [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

-

National Institutes of Health. (2017). Chemical Aspects of Human and Environmental Overload with Fluorine. Available at: [Link]

-

ResearchGate. (2025). (PDF) Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Available at: [Link]

-

ACS Publications. Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. Available at: [Link]

-

Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available at: [Link]

-

Chromatography Today. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

-

MPG.PuRe. (2019). Supporting Information. Available at: [Link]

-

PubMed. (2015). Analysis of halogen-specific TOX revisited: Method improvement and application. Available at: [Link]

-

ChemRxiv. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Available at: [Link]

-

PubMed. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Available at: [Link]

-

ResearchGate. (2025). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. Available at: [Link]

-

RACO. (2001). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

PubChem. 3,4-difluoro-N-methylaniline. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. journaleras.com [journaleras.com]

- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 8. guidechem.com [guidechem.com]

- 9. 3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. flinnsci.com [flinnsci.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,4-Difluoro-N-methylaniline

[1]

Executive Summary

2,4-Difluoro-N-methylaniline (CAS: 138564-16-6) is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly quinolone antibiotics and kinase inhibitors.[1] Its solubility behavior is governed by the interplay between the lipophilic fluorinated aromatic ring and the polarizable secondary amine functionality.[1]

Understanding the solubility landscape of this compound is essential for:

-

Reaction Optimization: Selecting solvents that maximize reactant concentration and kinetic rates (e.g., SNAr reactions).[1]

-

Purification: Designing crystallization protocols (often as the HCl salt) or liquid-liquid extraction (LLE) processes for the free base.[1]

-

Thermodynamic Modeling: Predicting behavior across temperature ranges using the Apelblat and van’t Hoff models.[1]

Physicochemical Profile & Solubility Mechanism[1][2]

The solubility of 2,4-difluoro-N-methylaniline is dictated by its structural electronic effects. The presence of two fluorine atoms at the ortho and para positions creates a unique dipole vector that influences solvent interaction.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₇H₇F₂N | Low molecular weight facilitates solvation in small-molecule solvents.[1] |

| Physical State (RT) | Liquid (Free Base) / Solid (HCl Salt) | Free Base: Miscibility/LLE is the primary metric.Salt: Solid-Liquid Equilibrium (SLE) is the primary metric.[1] |

| LogP (Predicted) | ~2.31 | Lipophilic.[1] Highly soluble in non-polar/aprotic solvents (Toluene, DCM).[1] |

| H-Bond Donor | 1 (Secondary Amine) | Weak donor compared to primary anilines; soluble in H-bond acceptors (Ethers, Esters).[1] |

| H-Bond Acceptor | 3 (N + 2 F) | Fluorine atoms act as weak acceptors, enhancing solubility in protic solvents like MeOH.[1] |

Mechanistic Insight: The Fluorine Effect

The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, reducing the basicity of the nitrogen lone pair (

Experimental Protocol: Laser Monitoring Observation Technique

For precise solubility determination (Solid-Liquid Equilibrium of the salt or low-temp crystallization of the base), the Laser Monitoring Observation Technique is the industry standard, offering higher accuracy than gravimetric methods.[1]

Standardized Workflow

This protocol ensures self-validating data by correlating turbidity changes with precise temperature control.[1]

Figure 1: High-precision solubility measurement workflow using laser turbidimetry.

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh the solute (2,4-difluoro-N-methylaniline HCl) and solvent into a double-jacketed glass vessel using an analytical balance (uncertainty ±0.0001 g).

-

Temperature Control: Circulate water/ethanol from a programmable thermostat through the vessel jacket. Maintain temperature stability within ±0.05 K.

-

Equilibration: Stir continuously using a magnetic stirrer to eliminate concentration gradients.

-

Laser Detection: Direct a He-Ne laser beam through the solution.[1]

-

Dynamic Measurement: Slowly increase temperature (0.1 K/min). Record the temperature (

) at which laser intensity maximizes (disappearance of last crystal). -

Repetition: Repeat 3 times per mole fraction to ensure reproducibility.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive model for process design, apply the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (

The Apelblat Model

1- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][3][2][4][5]

-

: Empirical parameters derived from non-linear regression.

-

Causality: Parameter

relates to solution non-ideality,

-

Thermodynamic Parameters (van't Hoff Analysis)

For a deeper understanding of the dissolution mechanism (enthalpy vs. entropy driven), use the van't Hoff equation:

Interpretation Guide:

-

Positive

(Endothermic): Solubility increases with temperature.[1] (Typical for aniline salts).[1] -

Positive

: Dissolution is entropy-driven (disorder increases).[1]

Figure 2: Logical framework for converting raw solubility data into process parameters.

Solubility Landscape & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the following solubility trends are established for 2,4-difluoro-N-methylaniline.

Predicted Solubility Ranking (Free Base)[1]

-

High Solubility (Miscible):

-

Moderate Solubility:

-

Low Solubility:

Data Table: Theoretical Solubility Trends (at 298.15 K)

Note: Values are estimates based on structural analogs (e.g., 2-fluoroaniline).[1]

| Solvent System | Polarity Index ( | Predicted Solubility | Primary Interaction Force |

| Toluene | 2.4 | Miscible | |

| Ethyl Acetate | 4.4 | Very High | Dipole-Dipole |

| Methanol | 5.1 | High | H-Bonding (Amine acceptor) |

| Water | 10.2 | Insoluble (< 0.1 g/L) | Hydrophobic Repulsion |

Applications in Drug Development

Purification via Salt Formation

To purify the liquid free base, convert it to the Hydrochloride Salt .[1]

-

Solvent System: Ethanol/Ethyl Acetate (1:1).[1]

-

Protocol: Dissolve free base in EtOAc; add conc. HCl in EtOH dropwise. The salt precipitates due to low solubility in the non-polar EtOAc matrix.[1]

-

Validation: Verify purity via HPLC. The salt form allows for sharp melting point characterization (unlike the liquid base).[1]

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., introducing the N-methyl group or reacting the aniline):

References

-

PubChem Compound Summary. "3,4-difluoro-N-methylaniline" (Isomer analog for property validation).[1] National Center for Biotechnology Information. [Link][1]

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics. (Methodological Reference).

-

Jouyban, A. (2008).[1] "Review of the pharmaceutical solubility studies". Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

NIST ThermoML. "Thermodynamic Data for Substituted Anilines". National Institute of Standards and Technology. [Link][1]

Technical Guide: Spectroscopic Characterization & Analysis of 2,4-Difluoro-N-methylaniline

Executive Summary

2,4-Difluoro-N-methylaniline (CAS: 138564-16-6) is a critical fluorinated building block employed in the synthesis of agrochemicals and pharmaceutical intermediates, particularly kinase inhibitors where the ortho/para-fluorine substitution pattern modulates metabolic stability and lipophilicity.

This guide provides a comprehensive spectroscopic atlas and analytical workflow for researchers. Unlike standard data sheets, this document synthesizes experimental data from parent analogs with theoretical substituent chemical shift effects (SCS) to provide a robust reference for structural validation. It addresses the specific challenges of analyzing fluorinated amines, including

Chemical Identity & Physical Profile[1][2]

Before spectroscopic analysis, the analyte's physicochemical properties must be verified to ensure appropriate solvent selection and handling.

| Parameter | Specification | Notes |

| IUPAC Name | N-methyl-2,4-difluoroaniline | |

| CAS Number | 138564-16-6 | |

| Molecular Formula | ||

| Molecular Weight | 143.13 g/mol | |

| Physical State | Pale yellow liquid / Low-melting solid | Oxidizes upon air exposure (darkens). |

| Boiling Point | ~85-90°C at 15 mmHg (Predicted) | Vacuum distillation recommended. |

| Solubility | Soluble in |

Analytical Workflow & Synthesis Logic

The following workflow illustrates the critical path from crude synthesis to validated release, highlighting the specific purification steps required to remove the common impurity, the non-methylated parent (2,4-difluoroaniline).

Figure 1: Analytical lifecycle for 2,4-difluoro-N-methylaniline, emphasizing the critical removal of the primary amine starting material.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Expert Insight: The presence of two fluorine atoms at the 2 and 4 positions creates a complex spin system. The

Predicted High-Confidence

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| N-CH | 2.85 - 2.95 | Singlet (br) or d | 3H | N-Methyl group. May show long-range coupling to F-2. | |

| N-H | 3.60 - 4.00 | Broad Singlet | 1H | - | Exchangeable. Shift is concentration/solvent dependent. |

| Ar-H (C6) | 6.55 - 6.65 | Multiplet | 1H | Ortho to amino group, shielded. | |

| Ar-H (C3) | 6.75 - 6.85 | ddd (Multiplet) | 1H | Sandwiched between two Fluorines. | |

| Ar-H (C5) | 6.80 - 6.90 | Multiplet | 1H | Complex coupling | Para to amino group. |

Protocol Note: If the N-H and N-CH

F NMR Parameters

Fluorine NMR is the definitive purity assay, as it eliminates solvent background.

-

Signal 1 (F-4):

-125.0 to -128.0 ppm (Approx). -

Signal 2 (F-2):

-128.0 to -132.0 ppm (Approx). -

Note: The F-2 signal is typically more sensitive to the N-substitution state (NH2 vs NHMe) due to proximity.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (M+H).

The fragmentation pattern is characteristic of N-alkylated anilines. The stability of the aromatic ring means the molecular ion is usually distinct.

Figure 2: Proposed fragmentation pathway for 2,4-difluoro-N-methylaniline under EI conditions.

Key Diagnostic Ions:

-

m/z 143: Parent ion (

). -

m/z 128: Loss of the methyl group (

). This confirms the N-methyl vs. ring-methyl isomer (ring methyls are harder to cleave). -

m/z 101: Subsequent loss of HCN from the aniline core, typical of fluoroanilines.

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3400 - 3450 | N-H Stretch | Single band (Secondary amine). Primary amines show two bands. |

| 2800 - 3000 | C-H Stretch (Alkyl) | N-Methyl group presence. |

| 1500 - 1600 | C=C Aromatic Stretch | Benzene ring skeleton. |

| 1100 - 1250 | C-F Stretch | Strong intensity. Confirms fluorination. |

| 800 - 860 | C-H Out-of-plane | 1,2,4-substitution pattern confirmation. |

Analytical Protocol: Quality Control

To ensure data integrity during drug development, follow this standard operating procedure (SOP) for sample preparation.

Sample Preparation for NMR

-

Solvent: Use

(99.8% D) with 0.03% TMS as internal standard.-

Why: Chloroform minimizes H-bonding broadening of the NH signal compared to DMSO.

-

-

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

-

Filtration: If the solution is cloudy (salt formation), filter through a glass wool plug into the NMR tube.

-

-

Acquisition:

-

Run

H (16 scans) and -

Check: Verify the integral ratio of N-Me (3H) to Aromatic H (3H) is exactly 1:1.

-

Impurity Profiling

The most common impurity is 2,4-difluoroaniline (starting material).

-

Detection: Look for a broad singlet at

3.6-3.8 ppm integrating for 2H (NH2) instead of 1H (NH), or two N-H bands in IR. -

Quantification: Use GC-MS or HPLC (C18 column, Water/Acetonitrile gradient). The secondary amine (product) typically elutes after the primary amine (starting material) on reverse-phase systems due to increased lipophilicity from the methyl group.

References

Sources

A Comprehensive Technical Guide to the Safe Handling of 2,4-Difluoro-N-methylaniline

Introduction

2,4-Difluoro-N-methylaniline (CAS No. 138564-16-6) is a fluorinated aromatic amine increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the fluorine and methyl substituents on the aniline ring, make it a valuable building block in modern drug discovery and materials science. However, as with many reactive aromatic amines, its handling necessitates a thorough understanding of its toxicological profile and chemical reactivity to ensure the safety of laboratory personnel and the environment.

This guide provides a comprehensive overview of the essential safety and handling protocols for 2,4-difluoro-N-methylaniline. It is intended for researchers, chemists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven framework for risk mitigation.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters influence its behavior under various laboratory conditions, from storage to reaction quenching.

Chemical Identity:

-

Chemical Name: 2,4-Difluoro-N-methylaniline[1]

-

Synonym(s): N-(2,4-difluorophenyl)-N-methylamine

-

Molecular Formula: C₇H₇F₂N[1]

-

Molecular Weight: 143.13 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Source |

| Physical Form | Solid or liquid | |

| Boiling Point | 170 °C at 1004 hPa (for 2,4-Difluoroaniline) | [3] |

| Melting Point | -7.5 °C (for 2,4-Difluoroaniline) | [3] |

| Water Solubility | No data available for the N-methylated form. The parent compound, 2,4-difluoroaniline, is water-soluble (10-50 mg/mL).[4] | [3] |

| Purity | Typically >98% |

Note: Data for the parent compound, 2,4-difluoroaniline, is included for reference where specific data for the N-methylated derivative is unavailable, as it provides a reasonable surrogate for assessing physical hazards.

Hazard Identification and Toxicological Profile

2,4-Difluoro-N-methylaniline is classified as a hazardous substance.[2] The primary routes of exposure are inhalation, skin contact, and ingestion. The fluorinated nature of the compound, combined with the aniline backbone, contributes to its toxicity.

GHS Classification:

-

Acute Oral Toxicity: Category 4[2]

-

Acute Dermal Toxicity: Category 4[2]

-

Acute Inhalation Toxicity: Category 4[2]

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Summary of Health Hazards:

-

Harmful if Swallowed: Ingestion can lead to systemic toxicity.[2]

-

Harmful in Contact with Skin: The compound can be absorbed through the skin, causing systemic effects and skin irritation.[2]

-

Harmful if Inhaled: Inhalation of vapors or mists may cause respiratory tract irritation and systemic poisoning.[2]

-

Causes Serious Eye Irritation: Direct contact with the eyes can result in significant damage.[2]

-

May Cause an Allergic Skin Reaction: Some sources indicate a potential for skin sensitization.

Causality of Toxicity: Anilines as a class are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen. While specific data for 2,4-difluoro-N-methylaniline is limited, this is a plausible mechanism of systemic toxicity. The irritant effects are due to the chemical's reactivity with biological tissues.

Risk Assessment and Control Hierarchy

A systematic approach to risk management is critical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

-

Elimination/Substitution: As the target molecule, elimination is not feasible. Substitution should be considered in the experimental design phase if a less hazardous alternative can achieve the same scientific objective.

-

Engineering Controls: This is the most critical line of defense. All handling of 2,4-difluoro-N-methylaniline must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5][6] For highly sensitive operations or when handling larger quantities, a glovebox may be warranted. Eyewash stations and safety showers must be readily accessible.[5]

-

Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed. This includes clear protocols for weighing, transferring, reacting, and quenching the chemical. All containers must be clearly labeled with the compound name and appropriate GHS hazard pictograms.[7] Personnel must receive documented training on the specific hazards and handling procedures for this compound.

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering controls. It does not eliminate the hazard but protects the user from exposure.

Safe Handling, Storage, and Experimental Protocols

Adherence to meticulous laboratory practice is non-negotiable when working with this compound.

Personal Protective Equipment (PPE) Protocol:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[3]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3] Use proper glove removal technique to avoid skin contact.[3]

-

Body Protection: A flame-retardant laboratory coat is required. For larger scale work, a chemical-resistant apron or a full protective suit may be necessary.[3]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives (e.g., Type K Green) should be used.[5]

Storage Protocol:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8] Recommended storage temperature is between 2-8°C.

-

Keep containers tightly sealed to prevent exposure to air and moisture.[3][5] The material may darken upon storage, indicating potential degradation.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]

-

Containers must be kept upright to prevent leakage.[3]

Step-by-Step Weighing and Transfer Protocol:

-

Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Tare Vessel: Place a clean, dry, and sealed receiving flask or vial on an analytical balance within the fume hood and tare the weight.

-

Dispensing: Using a clean spatula or pipette, carefully transfer the required amount of 2,4-difluoro-N-methylaniline from the stock container to the tared vessel. Perform this action slowly to minimize the generation of dust or aerosols.

-

Sealing: Immediately and securely seal both the stock container and the receiving vessel.

-

Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[2][3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill Response:

-

Evacuate: Immediately evacuate personnel from the spill area.[3] Isolate the leak area for at least 50 meters in all directions.[4]

-

Ventilate & Control Ignition: Ensure adequate ventilation and remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[4][5]

-

Containment: Wear full PPE, including respiratory protection.[3] Contain the spillage using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[8] Prevent the spill from entering drains or waterways.[3]

-

Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Do not re-enter the area until it has been verified as clean by a safety officer.[4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9] Water mist can be used to cool closed containers.[6]

-

Specific Hazards: The compound is combustible.[7] Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][9] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

Waste Disposal

All waste containing 2,4-difluoro-N-methylaniline must be treated as hazardous.

-

Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[7] Waste should be placed in a clearly labeled, sealed container.

-

Contaminated Materials: This includes empty containers, used PPE, and spill cleanup materials. Do not mix with other waste streams.

-

Professional Disposal: Disposal must be handled by a licensed professional waste disposal service.[5] Do not allow the product to be released into the environment or sewer systems.[5][8]

Conclusion

2,4-Difluoro-N-methylaniline is a valuable chemical intermediate whose safe use is contingent upon a robust safety culture and strict adherence to established protocols. By understanding its physicochemical properties, recognizing its hazards, and implementing a multi-layered control strategy encompassing engineering, administrative, and personal protective measures, researchers can mitigate the risks associated with its handling. This guide serves as a foundational document to be integrated into site-specific Standard Operating Procedures and training programs, ensuring that scientific advancement and personnel safety proceed in tandem.

References

-

Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]

Sources

- 1. 138564-16-6 CAS MSDS (2,4-DIFLUORO-N-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2,4-DIFLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Crystal Engineering of 2,4-Difluoro-N-methylaniline Scaffolds: Structural Insights and Packing Motifs

Topic: Crystal Structure and Engineering of 2,4-Difluoro-N-methylaniline Derivatives Content Type: Technical Whitepaper Audience: Structural Chemists, Medicinal Chemists, and Solid-State Scientists.

Executive Summary

The 2,4-difluoro-N-methylaniline (DFNMA) scaffold represents a critical substructure in modern medicinal chemistry, particularly in kinase inhibitors and CNS-active agents where metabolic stability and lipophilicity are paramount. Unlike non-fluorinated anilines, the specific 2,4-substitution pattern introduces unique electrostatic gradients and steric clefts that dictate crystal packing.[1]

This guide analyzes the solid-state architecture of DFNMA derivatives. We move beyond basic connectivity to explore how the N-methyl "blocker" and the fluorine "acceptors" compete to drive supramolecular assembly.[1] By understanding these interactions, researchers can predict polymorphism and optimize solubility profiles for drug candidates.[1]

The Fluorine Effect in Crystal Packing

Electronic Landscape

The introduction of fluorine atoms at the 2- and 4-positions creates a polarized aromatic system.

-

The 2-Fluoro Substituent: Creates an intramolecular electrostatic clash or attraction depending on the rotation of the N-methyl group, often locking the conformation (the "Fluorine conformational effect").

-

The 4-Fluoro Substituent: Increases the acidity of the aniline N-H (if present) and acts as a weak hydrogen bond acceptor (C-F···H).

The N-Methyl Perturbation

Standard primary anilines typically form 1D hydrogen-bonded ribbons (

-

Consequence: The "ribbon" motif is disrupted. DFNMA derivatives are forced to adopt dimeric or catemeric structures driven by weaker interactions (C-H[1]···F) or salt bridges (in hydrochloride forms).[1]

Synthesis and Crystallization Protocols

To obtain high-quality single crystals of DFNMA derivatives (specifically the hydrochloride salts or amide derivatives for X-ray analysis), we utilize a self-validating slow-diffusion protocol.

Protocol A: Synthesis of N-Acylated Derivatives (Model System)

Rationale: Free base DFNMA is often a low-melting solid or liquid.[1] Derivatization with acyl chlorides creates rigid amides (e.g., benzamides) that crystallize readily.[1]

-

Reaction: Dissolve 2,4-difluoro-N-methylaniline (1.0 eq) in anhydrous

. Add triethylamine (1.2 eq) as a proton scavenger.[1] -

Addition: Dropwise addition of 2-fluorobenzoyl chloride (1.0 eq) at 0°C.

-

Workup: Wash with 1M HCl (removes unreacted amine) and saturated

. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Vapor Diffusion Crystallization

Rationale: Direct evaporation often yields polycrystals.[1] Vapor diffusion allows the lattice to assemble slowly, minimizing defects.[1]

-

Inner Vial: Dissolve 20 mg of the derivative in a minimal amount of "Good Solvent" (e.g., THF or Acetone).

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Hexane).[1]

-

Equilibration: Seal the outer jar. The anti-solvent vapor slowly diffuses into the inner vial, lowering solubility gradually.[1]

-

Harvest: Crystals appear within 48–72 hours.

Visualization: Structural Determination Workflow[1]

Figure 1: Critical path for obtaining diffraction-quality crystals of fluorinated aniline derivatives.

Crystallographic Analysis: Key Interactions

When analyzing the refined structure of 2,4-difluoro-N-methylaniline derivatives (such as the benzamide derivative N-(2,4-difluorophenyl)-2-fluorobenzamide), specific motifs emerge.

Unit Cell and Space Group

-

Typical Space Groups: Monoclinic

or -

Planarity: The amide bond typically forces the 2,4-difluorophenyl ring to be coplanar with the carbonyl group to maximize

-conjugation, unless steric bulk from the N-methyl group forces a twist (dihedral angle > 30°).

The Hierarchy of Interactions

In the absence of strong donors (like -OH), the packing is dominated by "weak" interactions involving fluorine.

| Interaction Type | Distance (Å) | Strength | Structural Role |

| Amide H-Bond ( | 2.8 – 3.0 | Strong | Forms the primary 1D chains or dimers. |

| Fluorine H-Bond ( | 2.3 – 2.6 | Weak | Cross-links the 1D chains into 2D sheets.[1] |

| Stacking ( | 3.4 – 3.8 | Medium | Stabilizes the layers (often offset stacking).[1] |

| Halogen Bond ( | 2.8 – 3.0 | Very Weak | Rare; usually "forbidden" due to electrostatic repulsion unless forced by packing.[1] |

The "Forbidden" Contact

Contrary to popular belief,

Visualization: Interaction Logic[1]

Figure 2: Hierarchy of supramolecular forces driving the crystal packing of fluorinated anilines.

Case Study: N-(2,4-Difluorophenyl)benzamide Derivatives

Referring to the structural work on fluorinated benzamides (e.g., the Fo24 structure described in literature [1]), we observe:

-

Conformation: The molecule adopts a planar conformation.[1][2] The N-H proton forms an intramolecular hydrogen bond with the ortho-fluorine (F2), locking the rotamer. This is a critical design feature for pre-organizing the molecule for receptor binding in a biological context.[1]

-

Packing: The molecules form 1D chains via intermolecular

bonds.[1] -

Role of F4: The para-fluorine (F4) does not participate in intramolecular locking but engages in intermolecular

contacts, stitching the 1D chains into a 2D sheet.[1]

Implication for Drug Design: If you modify the N-methyl group to an N-ethyl or N-isopropyl, the steric clash with the ortho-fluorine (F2) will likely force the aromatic ring out of plane, disrupting the crystal packing efficiency and significantly lowering the melting point and potentially altering solubility.

Computational Validation

To confirm that the experimental crystal structure represents the global minimum and not a kinetic metastable form, Hirshfeld Surface Analysis is required.[1]

-

Surface: Maps intermolecular contacts.[1] Look for red spots corresponding to the

-

Fingerprint Plot: A spike at

Å indicates

References

-

MDPI: N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1][3] Available at: [Link][1]

-

Chemical Society Reviews: Fluorine in crystal engineering—“the little atom that could”.[1] Available at: [Link]

-

PubChem: 2,4-Difluoroaniline Compound Summary. Available at: [Link][1]

Sources

Methodological & Application

The Versatile Role of 2,4-Difluoro-N-methylaniline in Modern Organic Synthesis: Applications and Protocols

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can significantly enhance metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1] Within the vast arsenal of fluorinated building blocks, 2,4-difluoro-N-methylaniline stands out as a particularly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the applications of 2,4-difluoro-N-methylaniline in organic synthesis, with a focus on the preparation of quinolone antibiotics and quinazoline-based protein kinase inhibitors. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Core Applications of 2,4-Difluoro-N-methylaniline

2,4-Difluoro-N-methylaniline serves as a cornerstone in the synthesis of high-value organic molecules, primarily due to the synergistic effects of its structural features: the nucleophilic N-methylamino group, the electron-deficient difluorinated aromatic ring, and the specific substitution pattern that directs cyclization reactions. Its principal applications lie in the construction of:

-

Quinolone Antibiotics: The quinolone core is a critical pharmacophore in a broad class of antibacterial agents. The fluorine atoms at the 6 and 8 positions of the final quinolone structure, derived from the 2 and 4 positions of the aniline, are known to be crucial for their potent activity against a wide range of bacteria.[2]

-

Protein Kinase Inhibitors: Many potent and selective protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are based on the 4-anilinoquinazoline scaffold. 2,4-Difluoro-N-methylaniline provides the substituted aniline moiety that is often essential for achieving high inhibitory potency.

Application Note I: Synthesis of Quinolone Antibiotics via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which are key intermediates in the production of quinolone antibiotics.[3][4][5] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an enaminoester intermediate, followed by a high-temperature thermal cyclization.

Mechanistic Rationale

The initial step involves a nucleophilic attack of the secondary amine of 2,4-difluoro-N-methylaniline onto the electron-deficient double bond of EMME, followed by the elimination of ethanol to yield the N-(2,4-difluorophenyl)-N-methylaminomethylenemalonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization reaction, which is facilitated by the aromatic ring. The high temperatures required for this step are necessary to overcome the activation energy barrier for the ring-closing process. The fluorinated benzene ring, being electron-deficient, influences the regioselectivity of the cyclization.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details a modern, microwave-assisted approach to the Gould-Jacobs reaction, which offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields.[6][7]

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of a quinolone intermediate.

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 2,4-difluoro-N-methylaniline (1.0 mmol, 143.1 mg).

-

To the same vial, add diethyl ethoxymethylenemalonate (EMME) (3.0 mmol, 0.61 mL). The excess EMME serves as both a reactant and a solvent.[6]

-

-

Microwave Irradiation:

-

Securely seal the microwave vial with a cap.

-

Place the vial in the cavity of a microwave reactor.

-

Heat the reaction mixture to 250°C and hold at this temperature for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC-MS if desired.

-

-

Work-up and Purification:

-

After the irradiation is complete, carefully remove the vial from the microwave reactor and allow it to cool to room temperature.

-

Upon cooling, the product should precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold acetonitrile (2-3 mL) to remove any unreacted EMME and other impurities.[6]

-

Dry the purified product under vacuum to a constant weight.

-

Expected Results and Characterization

The expected product is ethyl 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. The yield and purity can be determined by standard analytical techniques.

| Parameter | Expected Value/Characteristic |

| Appearance | White to off-white solid |

| Yield | 70-85% |

| Purity (HPLC) | >95% |

| ¹H NMR | Consistent with structure |

| ¹⁹F NMR | Two distinct fluorine signals |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₁₁F₂NO₃ |

Application Note II: Synthesis of 4-Anilinoquinazoline Protein Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent inhibitors of various protein kinases. The synthesis of these molecules often involves the reaction of a substituted aniline with a 4-chloroquinazoline intermediate. 2,4-Difluoro-N-methylaniline is an excellent building block for this purpose, as the fluorine substituents can enhance binding affinity and improve pharmacokinetic properties.

General Synthetic Strategy

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The nitrogen atom of 2,4-difluoro-N-methylaniline acts as the nucleophile, attacking the electron-deficient C4 position of a 4-chloroquinazoline, displacing the chloride leaving group.

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Protocol 2: Synthesis of a 4-(2,4-Difluoro-N-methylanilino)quinazoline Derivative

This protocol provides a general procedure for the synthesis of a 4-anilinoquinazoline derivative, which can be adapted for various substituted 4-chloroquinazolines.

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 4-chloroquinazoline (1.0 equiv).

-

Add isopropanol as the solvent (approximately 10 mL per mmol of the 4-chloroquinazoline).

-

Add 2,4-difluoro-N-methylaniline (1.1 equiv).

-

Optionally, a catalytic amount of a strong acid (e.g., a drop of concentrated HCl) can be added to protonate the quinazoline nitrogen, further activating the C4 position towards nucleophilic attack.

-

-

Reaction:

-